2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-6-yl)acetamide
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Overview
Description
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)acetamide is a complex organic compound that features both an indole and an imidazolidinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)acetamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium-based catalysts for Suzuki-Miyaura coupling, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazolidinone or indole moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Imidazolidinone Derivatives: Compounds such as thiazolidinediones also contain a similar core structure and are used in various therapeutic applications.
Uniqueness
What sets 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)acetamide apart is the combination of both indole and imidazolidinone moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse activities.
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylindol-6-yl)acetamide |
InChI |
InChI=1S/C22H22N4O4/c1-25-10-9-15-5-6-16(11-19(15)25)23-20(27)12-18-21(28)26(22(29)24-18)13-14-3-7-17(30-2)8-4-14/h3-11,18H,12-13H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
MCWOCPXQUCPDKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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